Ethyl 4-(tert-butyl)picolinate is an organic compound characterized by the molecular formula and a molecular weight of 207.27 g/mol. It belongs to the class of picolinate esters, which are derivatives of picolinic acid. This compound is notable for its unique structural features, including a tert-butyl group attached to the fourth position of the pyridine ring, which influences its chemical behavior and potential applications in various fields, including organic synthesis and medicinal chemistry.
Ethyl 4-(tert-butyl)picolinate is synthesized from commercially available precursors, primarily through the esterification of 4-(tert-butyl)picolinic acid with ethanol in the presence of an acid catalyst. The compound can be sourced from chemical suppliers and is used as a building block in organic synthesis.
This compound is classified as an ester, specifically an ethyl ester of 4-(tert-butyl)picolinic acid. It has applications in medicinal chemistry and serves as an intermediate in the synthesis of more complex organic molecules.
The synthesis of ethyl 4-(tert-butyl)picolinate can be achieved through several methods. A common approach involves:
Ethyl 4-(tert-butyl)picolinate features a pyridine ring with a tert-butyl group at the 4-position and an ethoxycarbonyl group at the 2-position. The molecular structure can be represented as follows:
CCOC(=O)C1=NC=CC(=C1)C(C)(C)C
Ethyl 4-(tert-butyl)picolinate can participate in various chemical reactions:
The mechanism of action for ethyl 4-(tert-butyl)picolinate involves its role as a building block in organic synthesis, where it may participate in nucleophilic substitutions or serve as an electrophile in various chemical transformations. Its unique structure allows it to interact selectively with other reagents, facilitating complex synthetic pathways.
Ethyl 4-(tert-butyl)picolinate has several scientific uses:
CAS No.: 192126-76-4
CAS No.: 10025-85-1
CAS No.: 53078-86-7
CAS No.: 24622-61-5
CAS No.: 13982-63-3
CAS No.: 13131-49-2